molecular formula C18H15N5O B7712876 N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE

N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE

Cat. No.: B7712876
M. Wt: 317.3 g/mol
InChI Key: ZARVOCUCXXPXPA-UHFFFAOYSA-N
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Description

N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-11-5-6-12-9-14-16(21-18(24)13-4-3-7-19-10-13)22-23(2)17(14)20-15(12)8-11/h3-10H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARVOCUCXXPXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This is followed by structural modifications such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinases, inhibiting their activity and thereby preventing the proliferation and differentiation of cancer cells . The compound’s structure allows it to fit into the ATP-binding pocket of these kinases, blocking their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyridine carboxamide moiety. This structural uniqueness contributes to its distinct biological activity and potential as a therapeutic agent.

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